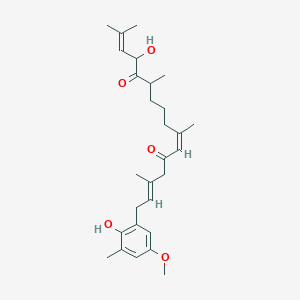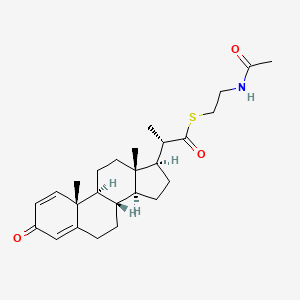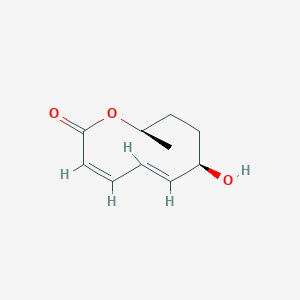
Stagonolide E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stagonolide E is a natural product found in Cirsium arvense and Stagonospora cirsii with data available.
Applications De Recherche Scientifique
Synthesis of Stagonolide E
- The first total synthesis of Stagonolide E, utilizing key reactions like Jacobsen's kinetic resolution and Sharpless epoxidation, was described, indicating a method to create this compound from basic starting materials (Sabitha et al., 2010).
- An efficient and highly stereoselective synthesis method for Stagonolide E, starting from hexane-1,6-diol, was developed. This method employed several key steps like MacMillan α-hydroxylation and Horner Wadsworth Emmons olefination (Rajaram et al., 2015).
Phytotoxic Properties
- Stagonolide E belongs to a group of compounds known as nonenolides, produced by the fungus Stagonospora cirsii. These compounds, including Stagonolide E, have been studied for their phytotoxic properties, which could have applications in bioherbicide development (Evidente et al., 2008).
- A study on structure-activity relationships of phytotoxic natural 10-membered lactones, including Stagonolide E, revealed insights into the structural features affecting their biological activity. This research aids in understanding the potential use of these compounds in natural product-derived pesticides (Dalinova et al., 2021).
Biological Evaluation
- The biological activities of Stagonolide E and its analogs were evaluated, highlighting their potential in various applications like antimicrobial and cytotoxic properties. This research indicates the broader scope of application for Stagonolide E beyond its phytotoxic effects (Perepogu et al., 2009).
Propriétés
Nom du produit |
Stagonolide E |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
(2R,5R,6E,8Z)-5-hydroxy-2-methyl-2,3,4,5-tetrahydrooxecin-10-one |
InChI |
InChI=1S/C10H14O3/c1-8-6-7-9(11)4-2-3-5-10(12)13-8/h2-5,8-9,11H,6-7H2,1H3/b4-2+,5-3-/t8-,9+/m1/s1 |
Clé InChI |
SEURXENDYJJSDO-DKWSLFAKSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](/C=C/C=C\C(=O)O1)O |
SMILES |
CC1CCC(C=CC=CC(=O)O1)O |
SMILES canonique |
CC1CCC(C=CC=CC(=O)O1)O |
Synonymes |
stagonolide E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



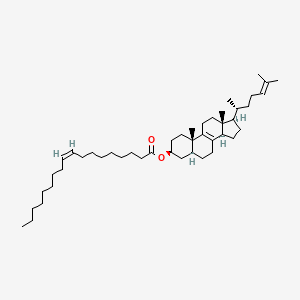

![4-[1-methyl-6-oxo-3-(phenylmethyl)-2-sulfanylidene-7H-purin-8-yl]butanoic acid](/img/structure/B1263493.png)
![5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine](/img/structure/B1263494.png)
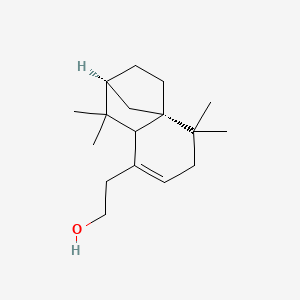
![5-[3-[(6,8-dibromo-3,4-dihydro-2H-chromen-4-yl)amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1263496.png)

![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)
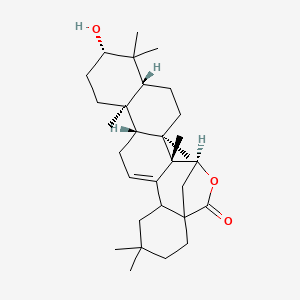
![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1263508.png)


